PAR-4-AP (TFA) - 1228078-65-6

PAR-4-AP (TFA)

Catalog Number: EVT-242957
CAS Number: 1228078-65-6
Molecular Formula: C₃₆H₄₉F₃N₈O₉
Molecular Weight: 794.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PAR-4 Agonist Peptide, amide TFA (PAR-4-AP TFA; AY-NH2 TFA) is a proteinase-activated receptor-4 (PAR-4) agonist, which has no effect on either PAR-1 or PAR-2 and whose effects are blocked by a PAR-4 antagonist.
Overview

PAR-4-AP (TFA), or Protease-Activated Receptor 4 Agonist Peptide, is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 4. This receptor is part of the G-protein coupled receptor family and plays a significant role in various physiological processes, including platelet activation and inflammatory responses. The compound is typically used in research settings to study receptor signaling pathways and their implications in health and disease.

Source

PAR-4-AP is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide. The synthesis often involves the use of trifluoroacetic acid as a cleavage agent to remove protecting groups from the peptide during its assembly.

Classification

PAR-4-AP falls under the classification of peptide agonists, specifically targeting the Protease-Activated Receptor 4. It is utilized primarily in pharmacological research to explore its signaling mechanisms and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of PAR-4-AP typically employs solid-phase peptide synthesis, a widely used method for producing peptides. This process involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized with an amino acid that serves as the starting point for peptide assembly.
  2. Amino Acid Coupling: Successive amino acids are added to the growing peptide chain using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a base like diisopropylethylamine.
  3. Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid, allowing for the next amino acid to be coupled.
  4. Cleavage: Upon completion of synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, yielding PAR-4-AP in its free form .

Technical Details

The synthesis requires careful control of conditions to avoid side reactions and ensure high yield. Commonly employed strategies include in situ neutralization during coupling reactions to enhance yields and minimize aggregation issues .

Molecular Structure Analysis

Structure

The molecular structure of PAR-4-AP consists of a sequence of amino acids that specifically interact with the Protease-Activated Receptor 4. Its structure can be represented as follows:

Sequence Acetyl Tyr Pro Gly Lys Phe NH2\text{Sequence Acetyl Tyr Pro Gly Lys Phe NH}_2

This sequence includes modifications at specific positions to enhance receptor binding and activity.

Data

Molecular weight and other structural data are critical for understanding its properties:

  • Molecular Weight: Approximately 800 Da.
  • Chemical Formula: C₃₉H₅₃N₉O₁₄S.
Chemical Reactions Analysis

Reactions

PAR-4-AP participates in various biochemical reactions, primarily involving its binding to the Protease-Activated Receptor 4, leading to downstream signaling cascades. These cascades involve G-protein activation, resulting in physiological effects such as calcium mobilization and platelet activation.

Technical Details

The interaction with PAR-4 leads to distinct signaling pathways characterized by biased agonism, where different downstream effects can be selectively activated based on specific structural modifications of the peptide .

Mechanism of Action

Process

The mechanism of action for PAR-4-AP involves its binding to the Protease-Activated Receptor 4, which triggers conformational changes in the receptor. This activation initiates G-protein signaling pathways, particularly those involving Gα_q/11 proteins, leading to increased intracellular calcium levels and subsequent cellular responses.

Data

Research indicates that different concentrations of PAR-4-AP yield varying degrees of receptor activation, with effective concentration values (EC50) reported around 12.1 μM for calcium signaling .

Physical and Chemical Properties Analysis

Physical Properties

PAR-4-AP is typically presented as a white powder or crystalline solid. It is soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to hydrolysis; should be stored under appropriate conditions to maintain integrity.
  • pH Sensitivity: Activity can vary with pH changes due to potential ionization states of amino acid side chains.
Applications

PAR-4-AP has significant applications in scientific research, particularly in studies related to:

  1. Platelet Function: Understanding mechanisms of platelet activation and aggregation.
  2. Inflammation Research: Investigating roles in inflammatory responses and potential therapeutic targets.
  3. Drug Development: Serving as a lead compound for developing novel therapeutics targeting Protease-Activated Receptor 4-related pathways.
Introduction to Protease-Activated Receptor 4 (PAR4)

Overview of PAR4 in Thrombin-Mediated Signaling

Activation Mechanism and Kinetics:PAR4 activation by thrombin involves a low-affinity interaction dependent on key residues (Leu43, Pro44, Pro46) near the cleavage site [2] [3]. Unlike PAR1, which possesses a hirudin-like domain for high-affinity thrombin binding, PAR4 relies on an anionic cluster (Asp57-Asp59-Glu62-Asp65) to stabilize thrombin engagement [3] [9]. Consequently, PAR4 requires 5–10-fold higher thrombin concentrations (EC₅₀ ≈ 5 nM) for activation compared to PAR1 (EC₅₀ ≈ 0.2 nM) [3] [8]. PAR-4-AP bypasses proteolytic cleavage, directly binding ECL2 to induce receptor activation, and is resistant to enzymatic degradation .

Downstream Signaling Pathways:Upon activation, PAR4 primarily couples to Gq and G12/13 pathways:

  • Gq: Triggers phospholipase C-β (PLC-β) activation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This mobilizes intracellular calcium and activates protein kinase C (PKC) [2] [8].
  • G12/13: Activates Rho guanine nucleotide exchange factors (RhoGEFs), driving RhoA/ROCK-mediated cytoskeletal reorganization critical for platelet shape change [2] [8].

Table 1: Key Signaling Properties of PAR4 vs. PAR1

PropertyPAR4PAR1
Thrombin EC₅₀~5 nM [3] [8]~0.2 nM [3] [9]
Primary G ProteinsGq, G12/13 [2] [8]Gq, Gi, G12/13 [8]
Calcium KineticsSustained (minutes) [3]Transient (seconds) [3]
Tethered Ligand SequenceGYPGQV [9]SFLLRN [9]

Role of PAR4 in Hemostasis and Thrombosis

Platelet Activation and Thrombus Stability:PAR4 complements PAR1 in platelet regulation: PAR1 initiates rapid platelet aggregation at low thrombin concentrations, while PAR4 sustains activation during high thrombin flux, promoting stable thrombus formation [1] [8]. Key contributions include:

  • Prolonged calcium signaling driving αIIbβ3 integrin activation and α-granule secretion (e.g., P-selectin) [1] [3].
  • Microparticle release amplifying thrombin generation and fibrin deposition [1].In PAR1-inhibited platelets, PAR-4-AP fully activates platelets, confirming PAR4's capacity to independently drive thrombotic responses [1] .

Therapeutic Targeting for Safer Antithrombotics:PAR4’s delayed activation kinetics underpin its appeal as a target with a potentially wider therapeutic window than PAR1:

  • PAR1 antagonists (e.g., vorapaxar) increase intracranial hemorrhage risk [1] [8].
  • PAR4 inhibitors (e.g., BMS-986120) show potent antithrombotic efficacy in primates with minimal bleeding liability [1].PAR-4-AP has been instrumental in validating these concepts, reversing hypersensitivity in pain models without bleeding complications .

Table 2: PAR4-Targeted Therapeutic Candidates

CompoundMechanismKey Findings
BMS-986120Orthosteric antagonistPotent inhibition of thrombosis in primates; Low bleeding risk [1]
BMS-986141Analog of BMS-986120Safe in Phase I trials [1]
PAR-4-AP (AY-NH₂)Selective agonistReverses visceral pain in murine models

Comparative Analysis of PAR4 with Other PAR Family Members

Structural and Genetic Divergence:PAR4 exhibits distinct genetic and structural features:

  • Gene Location: Chromosome 19p12 (vs. PAR1–3 tandemly arrayed on 5q13) [3] [9].
  • Receptor Architecture: Shorter N-terminus (62 vs. 75 residues in PAR1), positioning its cleavage site closer to the membrane and reducing thrombin affinity [3] [9].
  • Tethered Ligand Binding Site: Lacks the conserved "ITTCHDV" motif in ECL2, instead utilizing a minimal "CHD" sequence [3] [9].

Functional Specialization:

ReceptorPrimary ActivatorsCellular RolesPathological Associations
PAR1Thrombin, APCPlatelet aggregation, Endothelial barrier regulationThrombosis, Cancer metastasis [8] [9]
PAR2Trypsin, TryptaseInflammation, Pain signalingArthritis, IBD [8]
PAR3ThrombinCo-factor for PAR4 activationLimited data [8]
PAR4Thrombin, TrypsinSustained platelet activation, Neutrophil recruitmentThrombosis, Stroke, IBD [1] [2] [8]

Signaling Bias and Physiological Outcomes:

Properties

CAS Number

1228078-65-6

Product Name

PAR-4-AP (TFA)

Molecular Formula

C₃₆H₄₉F₃N₈O₉

Molecular Weight

794.82

Synonyms

PAR-4-AP (TFA); AY-NH2 (TFA)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.